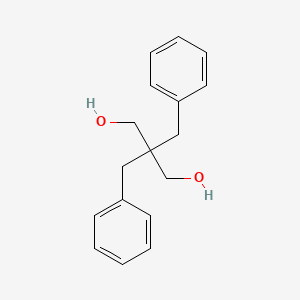

2,2-Dibenzylpropane-1,3-diol

描述

2,2-Dibenzylpropane-1,3-diol is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known to be used as a building block for bioactive molecules , suggesting that its targets could vary depending on the specific bioactive molecule it is part of.

Mode of Action

As a building block for bioactive molecules, its mode of action would likely depend on the specific structure and function of the resulting molecule .

Biochemical Pathways

As a building block for bioactive molecules, it could potentially be involved in a variety of biochemical pathways depending on the specific bioactive molecule it is part of .

Pharmacokinetics

It is known that the compound is a solid white crystal that is soluble in alcohol and ether solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

As a building block for bioactive molecules, its effects would likely depend on the specific structure and function of the resulting molecule .

Action Environment

The action, efficacy, and stability of 2,2-Dibenzylpropane-1,3-diol can be influenced by environmental factors. For instance, it is stable at room temperature and has low volatility . Therefore, changes in temperature and pressure could potentially affect its stability and efficacy.

生化分析

Biochemical Properties

It is known that it can be used as a building block for bioactive molecules This suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its use in the synthesis of bioactive molecules , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

生物活性

2,2-Dibenzylpropane-1,3-diol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound is characterized by its two benzyl groups attached to a propane-1,3-diol backbone. This structural configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It can act as a ligand for specific receptors or enzymes, potentially influencing metabolic pathways. The compound's mechanism of action may include:

- Enzyme Inhibition : The diol can inhibit certain enzymes by mimicking substrate structures.

- Receptor Modulation : It may bind to receptors involved in signaling pathways, altering their activity.

- Antiproliferative Effects : Some studies suggest that derivatives of this compound exhibit antiproliferative properties against cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antiproliferative | Reduces proliferation in cancer cell lines | |

| Receptor Binding | Modulates receptor activity |

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The underlying mechanism was linked to the induction of apoptosis in treated cells.

Case Study 2: Enzyme Interaction

Research demonstrated that this compound acts as an inhibitor of certain metabolic enzymes. The study utilized kinetic assays to determine the inhibitory constants (Ki) for various enzymes. The findings suggested that the compound could serve as a lead for developing enzyme inhibitors for therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound involves several methods, including:

- Direct Alkylation : Utilizing benzyl bromide with propane-1,3-diol in the presence of a base.

- Catalytic Methods : Employing transition metal catalysts to facilitate the reaction under mild conditions.

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Direct Alkylation | Benzyl bromide with propane-1,3-diol | 70% |

| Catalytic Method | Transition metal-catalyzed reaction | 85% |

科学研究应用

Synthesis of Ionophores

Overview : DBPD has been utilized as a building block in the synthesis of ionophores, which are critical for lithium ion extraction processes.

Case Study : A study detailed the use of DBPD in the development of high-performance lithium receptors that employ ion-dipole interactions. The synthesized ionophores demonstrated superior binding affinity for lithium ions compared to traditional crown ether-based receptors. This was achieved through a solid-liquid extraction method that effectively separated lithium chloride from sodium and potassium chlorides, showcasing DBPD's role in enhancing lithium selectivity and extraction efficiency .

| Ionophore | Binding Affinity | Lithium/ Sodium Selectivity |

|---|---|---|

| Ionophore I1 | High | Superior |

| Ionophore I2 | Moderate | High |

| Ionophore I3 | Comparable | Moderate |

Medicinal Chemistry Applications

Overview : DBPD serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

Case Study : Research indicated that DBPD derivatives were synthesized and evaluated for their antiproliferative activity against cancer cells. The structural modifications of DBPD led to compounds that maintained or enhanced their biological activity. For instance, the introduction of specific functional groups resulted in derivatives that exhibited significant antiproliferative effects while retaining favorable binding characteristics to target proteins .

| Derivative | Antiproliferative Activity | Binding Affinity to Target Protein |

|---|---|---|

| TBA-bs4 | Enhanced | High |

| TBA-bs13 | Preserved | Moderate |

Energetic Plasticizers

Overview : DBPD has been investigated as a potential energetic plasticizer due to its chemical properties.

Case Study : A study synthesized various carboxylic acid derivatives of 2,2-dinitropropane-1,3-diol (DNPD) and assessed their suitability as energetic plasticizers. The derivatives exhibited promising energetic properties calculated based on heats of formation, indicating that DBPD can be effectively modified for applications in explosives and propellants .

| Plasticizer Type | Energetic Properties |

|---|---|

| Acetic Acid Derivative | High energy release |

| Propionic Acid Derivative | Moderate energy release |

| Butyric Acid Derivative | High stability with energy density |

Chemical Synthesis and Material Science

Overview : In material science, DBPD is employed as a precursor for synthesizing advanced materials with specific properties.

Case Study : Research highlighted the use of DBPD in creating polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of DBPD into polymer matrices improved their performance under stress conditions, making them suitable for various industrial applications .

常见问题

Q. How is 2,2-Dibenzylpropane-1,3-diol synthesized, and what analytical methods confirm its purity and structure?

Level : Basic

Methodological Answer :

The synthesis typically involves introducing benzyl groups to a propane-1,3-diol backbone via nucleophilic substitution or coupling reactions. For example, benzyl bromide derivatives may react with a diol precursor under alkaline conditions. Purification is achieved through recrystallization or chromatography. Structural confirmation relies on ¹H NMR spectroscopy , particularly focusing on imino proton regions to verify substitution patterns and purity. For instance, Figure 3 in demonstrates how NMR resolves distinct proton environments in modified thrombin-binding aptamers (TBAs) incorporating this compound . Additional characterization may include mass spectrometry (MS) and infrared (IR) spectroscopy for functional group verification.

Q. What role does this compound play in modifying thrombin-binding aptamers (TBAs), and how does this affect their biological activity?

Level : Advanced

Methodological Answer :

this compound replaces loop nucleosides in TBAs, altering their tertiary structure and activity. highlights that this substitution switches TBA’s function from anticoagulant to antiproliferative, likely due to conformational changes disrupting thrombin binding while enabling interactions with cellular targets. Researchers use temperature-dependent ¹H NMR (e.g., in PBS buffer at 25°C) to monitor structural stability and validate aptamer folding . Activity assays (e.g., clotting time tests and cell proliferation studies) are critical for correlating structural modifications with functional outcomes.

Q. How can researchers resolve contradictions in NMR data when incorporating this compound into nucleic acid structures?

Level : Advanced

Methodological Answer :

Contradictions in NMR data may arise from dynamic structural fluctuations or solvent effects. To address this:

- Perform variable-temperature NMR to assess thermal stability and identify transient conformers.

- Compare experimental spectra with computational models (e.g., molecular dynamics simulations) to validate hypothesized structures.

- Use 2D NMR techniques (e.g., COSY, NOESY) to resolve overlapping signals and assign protons unambiguously. ’s Figure 3 exemplifies rigorous spectral analysis in aptamer studies .

Q. What are the challenges in achieving stereochemical control during the synthesis of this compound derivatives?

Level : Advanced

Methodological Answer :

Stereochemical control is challenging due to the molecule’s symmetry and potential for racemization. Strategies include:

- Asymmetric catalysis : Chiral catalysts (e.g., BINOL-derived ligands) can induce enantioselectivity during benzylation.

- Chiral resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) separates enantiomers.

- Kinetic control : Optimizing reaction conditions (temperature, solvent polarity) to favor one stereoisomer. While does not detail stereochemistry, analogous studies on similar diols (e.g., ) emphasize resolution techniques like chiral HPLC .

Q. How does the incorporation of this compound into oligonucleotides affect their thermodynamic stability and binding kinetics?

Level : Advanced

Methodological Answer :

The rigid, hydrophobic dibenzyl groups can enhance thermodynamic stability by reducing conformational flexibility. Researchers assess this via:

- Melting temperature (Tm) analysis : Measuring UV absorbance at 260 nm during thermal denaturation.

- Surface plasmon resonance (SPR) : Quantifying binding kinetics (ka, kd) between modified aptamers and targets like thrombin.

- Isothermal titration calorimetry (ITC) : Determining binding stoichiometry and enthalpy changes. ’s findings suggest altered activity profiles (e.g., antiproliferative effects) stem from modified binding kinetics .

Q. What computational tools are recommended for predicting the interaction of this compound-modified TBAs with biological targets?

Level : Advanced

Methodological Answer :

- Molecular docking (AutoDock, Schrödinger) : Predicts binding modes between modified aptamers and proteins.

- Molecular dynamics (MD) simulations (AMBER, GROMACS) : Models conformational changes over time, highlighting stability of dibenzyl-modified structures.

- QM/MM hybrid methods : Evaluates electronic interactions at the ligand-protein interface. Cross-referencing computational results with experimental NMR data (as in ) ensures accuracy .

Q. How do solvent systems (e.g., H₂O/D₂O ratios) influence the NMR characterization of this compound-containing compounds?

Level : Basic

Methodological Answer :

Solvent choice impacts signal resolution and exchange rates of labile protons. uses a 9:1 H₂O/D₂O PBS buffer to suppress water signals while retaining imino proton visibility in aptamers . For non-aqueous studies, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are preferred. Researchers must optimize solvent conditions to balance line sharpness and sample stability.

Q. What safety considerations apply when handling this compound in laboratory settings?

Level : Basic

Methodological Answer :

While specific safety data for this compound are limited, analogous diols (e.g., ) highlight:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste disposal : Segregate organic waste and comply with institutional guidelines. Refer to Safety Data Sheets (SDS) for structurally related compounds (e.g., neopentyl glycol in ) for risk assessment .

属性

IUPAC Name |

2,2-dibenzylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c18-13-17(14-19,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,18-19H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLRECYOMFCGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454377 | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31952-16-6 | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dibenzyl-1,3-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。